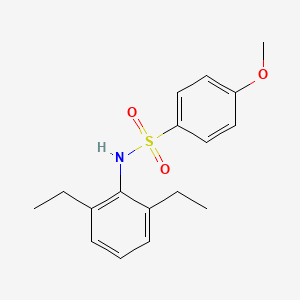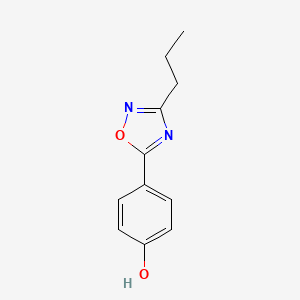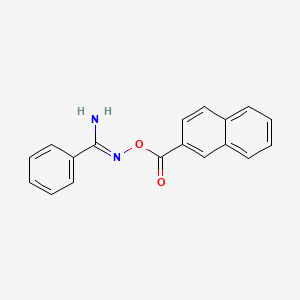![molecular formula C17H25N3O4S B5755735 N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)
N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as MPB or NPS-2143, is a small molecule inhibitor of the calcium-sensing receptor (CaSR). It was first synthesized in 2001 by scientists at NPS Pharmaceuticals, who were looking for a drug to treat osteoporosis. MPB has since been found to have potential applications in a variety of scientific research fields, including cancer, cardiovascular disease, and bone metabolism.
作用機序
N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide binds to the extracellular domain of the CaSR, preventing it from activating downstream signaling pathways. This leads to a decrease in the release of parathyroid hormone (PTH) and a decrease in calcium reabsorption in the kidney. N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to inhibit the growth and migration of cancer cells by blocking CaSR-mediated signaling pathways.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibits the proliferation and migration of cancer cells, as well as the formation of osteoclasts (cells that break down bone). In vivo studies have shown that N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can reduce bone loss in animal models of osteoporosis and prevent the development of atherosclerosis in mouse models of cardiovascular disease.
実験室実験の利点と制限
One advantage of N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its selectivity for the CaSR, which allows for specific inhibition of CaSR-mediated signaling pathways. This makes it a useful tool for studying the role of the CaSR in various diseases. However, N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its effects on other calcium-sensing receptors, such as the GPRC6A receptor, are not well understood.
将来の方向性
There are several potential future directions for research on N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer. N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy in human trials. Another area of interest is its potential as a treatment for cardiovascular disease. N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to prevent the development of atherosclerosis in mouse models, and further studies are needed to determine its potential as a therapeutic agent in humans. Finally, further studies are needed to fully understand the mechanism of action of N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its effects on other calcium-sensing receptors.
合成法
The synthesis of N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves several steps, starting with the reaction of 4-bromo-2-nitrobenzenesulfonamide with 3-(4-morpholinyl)propylamine. The resulting intermediate is then reacted with 2-oxo-1-pyrrolidineacetamide to yield N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been studied extensively in scientific research due to its ability to selectively inhibit the CaSR. The CaSR is a G protein-coupled receptor that regulates calcium homeostasis in the body. It is expressed in various tissues, including the parathyroid gland, kidney, and bone. Dysregulation of the CaSR has been implicated in several diseases, including hyperparathyroidism, osteoporosis, and cardiovascular disease.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c21-17-3-1-10-20(17)15-4-6-16(7-5-15)25(22,23)18-8-2-9-19-11-13-24-14-12-19/h4-7,18H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWELLOYXDJBXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5755659.png)

![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)

![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)


![2,5-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755694.png)


![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)

![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)
